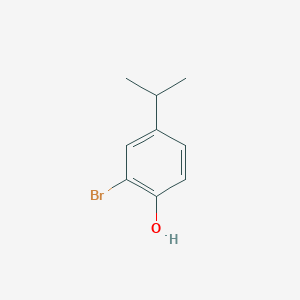

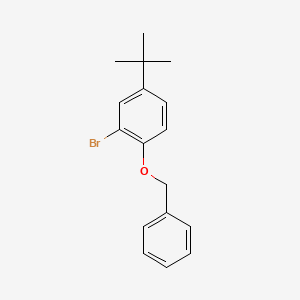

1-Benzyloxy-2-bromo-4-t-butylbenzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related brominated aromatic compounds typically involves halogenation reactions, as seen in the synthesis of 1,4-di-tert-butyl-2-bromobenzene, where bromination occurs in the presence of iron as a catalyst . Another example is the synthesis of 1,3,5-Tritert-butoxycarbonylamino benzyloxy benzene, which involves protection, bromination, and nucleophilic reactions . These methods reflect the general strategies for synthesizing brominated aromatic compounds, which may be applicable to the synthesis of this compound.

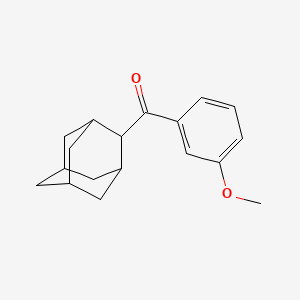

Molecular Structure Analysis

The molecular structure of brominated aromatic compounds is often confirmed using spectroscopic methods such as NMR and X-ray crystallography. For instance, the molecular structures of various phosphorus-containing benzene derivatives were confirmed by these techniques, highlighting the importance of such methods in analyzing the structure of complex organic molecules . The molecular structure of this compound would likely be analyzed similarly to ensure the correct substitution pattern and confirm the presence of functional groups.

Chemical Reactions Analysis

Brominated aromatic compounds can undergo various chemical reactions, including nucleophilic aromatic substitution, as seen in the synthesis of tetrafluorobenzene derivatives . Aryl radical cyclization is another reaction type, which can be followed by tandem carboxylation, as demonstrated in the electrochemical reduction of 2-(2-propynyloxy)bromobenzenes . These reactions are indicative of the reactivity of brominated aromatic compounds and could be relevant to the chemical behavior of this compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated aromatic compounds are influenced by their molecular structure. Steric hindrance, as seen in crowded fluorobenzene derivatives, can be reflected in their NMR spectra . The electrochemical properties, such as redox behavior, are also important, as they can be investigated through electrochemical measurements . The presence of bromine and other substituents like the tert-butyl group can affect the compound's reactivity, boiling point, melting point, and solubility, which are critical for its application in synthesis and industry .

Aplicaciones Científicas De Investigación

1. Lithium-Bromine Exchange Reactions

The reaction of 1-benzyloxy-2-bromo-4-t-butylbenzene with lithium compounds, like n-BuLi and t-BuLi, has been studied for its potential in lithium-bromine exchange reactions. This process is influenced by solvents and can lead to the formation of various byproducts, highlighting the chemical's utility in organic synthesis (Bailey, Luderer, & Jordan, 2006).

2. Catalysis in Fragrance Synthesis

This compound has been utilized in catalytic processes involving Pd(OAc)2 and P(t-Bu)3 for the synthesis of floral fragrances. This showcases its relevance in fragrance production, offering avenues for creating various aromatic compounds (Scrivanti, Bertoldini, Beghetto, & Matteoli, 2008).

3. Green Synthesis Applications

A study demonstrated the use of this compound in a KHSO4-catalyzed synthesis process under solvent-free conditions. This approach is notable for its environmental friendliness and efficiency, contributing to greener chemical synthesis methodologies (Joshi, Suresh, & Adimurthy, 2013).

4. Electrophosphorescent Intermediate Synthesis

The compound has been used in synthesizing electrophosphorescent intermediates, particularly in the creation of 5-bromo-1,3-bis2-(4′-tert-butylbenzene)-1,3,4-(oxadiazol-5-yl) benzene. This application is significant in the field of organic electronics and phosphorescent materials (Kong-qiang, 2005).

5. Ultrasound-Assisted Organic Synthesis

The preparation of 1-butoxy-4-nitrobenzene using this compound under ultrasound-assisted conditions has been researched. This highlights its role in facilitating enhanced reaction rates and yields in organic synthesis (Harikumar & Rajendran, 2014).

6. Intermediate in Bioisosteric Analogue Synthesis

Its usage in synthesizing intermediates for bioisosteric analogues, as seen in the preparation of hydroxy-4-methoxytricyclo compounds, is another application. This contributes to the development of pharmaceuticals and complex organic molecules (Shishov et al., 2014).

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary target of 1-Benzyloxy-2-bromo-4-t-butylbenzene is the benzylic position of the benzene ring . The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack .

Mode of Action

this compound undergoes reactions at the benzylic position . This involves a free radical reaction where N-bromosuccinimide (NBS) loses the N-bromo atom, leaving behind a succinimidyl radical (S·). It is the S· that removes the hydrogen to form succinimide (SH). Then, the compound reacts with NBS to form the brominated compound .

Biochemical Pathways

The biochemical pathway involved in the action of this compound is the free radical bromination, nucleophilic substitution, and oxidation . The compound undergoes lithium-bromide exchange reactions with n-butyllithium and tert-butyllithium .

Pharmacokinetics

The compound’s reactivity suggests that it may be metabolized through oxidative pathways .

Result of Action

The result of the action of this compound is the formation of a brominated compound at the benzylic position . This can lead to changes in the chemical properties of the benzene ring, potentially influencing its reactivity and interactions with other molecules.

Action Environment

The action of this compound can be influenced by environmental factors such as temperature and the presence of other reactants. For example, the compound undergoes lithium-bromide exchange reactions with n-butyllithium and tert-butyllithium at 0°C in various solvents .

Propiedades

IUPAC Name |

2-bromo-4-tert-butyl-1-phenylmethoxybenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19BrO/c1-17(2,3)14-9-10-16(15(18)11-14)19-12-13-7-5-4-6-8-13/h4-11H,12H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZHKNVNBJZCORJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)OCC2=CC=CC=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19BrO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80569145 |

Source

|

| Record name | 1-(Benzyloxy)-2-bromo-4-tert-butylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80569145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

52458-11-4 |

Source

|

| Record name | 1-(Benzyloxy)-2-bromo-4-tert-butylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80569145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzo[b]thiophen-4-ylmethanol](/img/structure/B1283352.png)

![2-[Benzyl(phenyl)amino]acetic acid](/img/structure/B1283363.png)